molecular formula C10H17NO B2822174 4-(Azetidin-1-yl)-4-methylcyclohexan-1-one CAS No. 2126163-11-7

4-(Azetidin-1-yl)-4-methylcyclohexan-1-one

Cat. No. B2822174
CAS RN: 2126163-11-7
M. Wt: 167.252
InChI Key: JVLVPEMZTWDXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azetidin-1-yl)-4-methylcyclohexan-1-one, commonly known as ACPD, is a synthetic compound that belongs to the class of cyclohexanone derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Synthesis and Chemical Transformation

4-(Azetidin-1-yl)-4-methylcyclohexan-1-one, as part of the broader category of azetidin-2-ones (β-lactams), is recognized for its utility in the synthesis of a wide array of organic molecules. These compounds are appreciated for the strain energy of the four-membered β-lactam ring, which provides a unique opportunity for diverse chemical transformations. The β-lactam moiety serves as a synthon in the preparation of aromatic β-amino acids, peptides, polyamines, polyamino alcohols, amino sugars, and polyamino ethers, showcasing the molecule's versatility as a building block in organic synthesis. This adaptability is enhanced through methodologies that exploit the selective bond cleavage of the β-lactam ring, enabling the creation of complex molecules without the β-lactam structure (Deshmukh et al., 2004).

Advancements in Ring Expansion Techniques

Innovative methods have been developed for the diastereoselective synthesis of bicyclic γ-lactams via ring expansion of monocyclic β-lactams. This process involves the transformation of cis-4-(1-Chloro-1-methylethyl)-1-(ω-hydroxyalkyl)azetidin-2-ones into novel bicyclic structures, demonstrating the potential of β-lactams as precursors in the synthesis of more complex heterocyclic compounds (Dekeukeleire et al., 2009).

Biologically Relevant Synthetic Targets

Efforts have been made to utilize β-lactams for the synthesis of CF3-functionalized structures, highlighting the role of 3-Methylene-4-(trifluoromethyl)azetidin-2-ones in accessing a broad variety of mono- and spirocyclic 4-CF3-β-lactams. These intermediates are crucial for the development of biologically relevant CF3-functionalized target molecules, showcasing the importance of β-lactams in medicinal chemistry (Hang Dao Thi et al., 2016).

Application in Antibacterial Agents

The synthesis of new benzimidazole derivatives as potential antimicrobial agents has been explored, leveraging the β-lactam framework to generate compounds with promising antibacterial properties. This research illustrates the potential of β-lactams in the development of new therapeutic agents to combat microbial resistance (Ansari & Lal, 2009).

properties

IUPAC Name

4-(azetidin-1-yl)-4-methylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-10(11-7-2-8-11)5-3-9(12)4-6-10/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLVPEMZTWDXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)CC1)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azetidin-1-yl)-4-methylcyclohexan-1-one

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